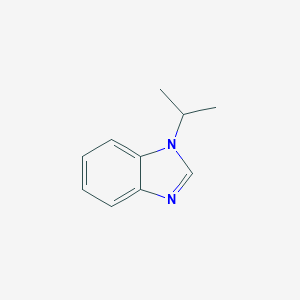

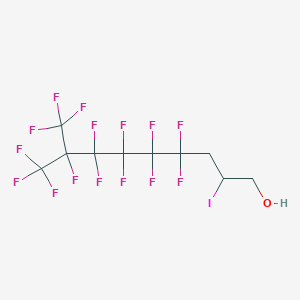

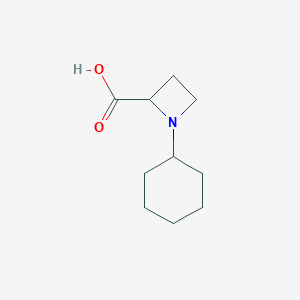

1-Cyclohexylazetidine-2-carboxylic acid

Vue d'ensemble

Description

1-Cyclohexylazetidine-2-carboxylic acid is a compound that can be inferred to have relevance in the field of organic chemistry and medicinal chemistry due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be used to infer potential properties and synthetic routes for 1-cyclohexylazetidine-2-carboxylic acid.

Synthesis Analysis

The synthesis of related cyclohexyl-containing compounds has been demonstrated through various methods. For instance, the decarboxylation of α-amino acids using 2-cyclohexen-1-one as a catalyst suggests a potential route for modifying cyclohexyl-containing amino acids . Additionally, the synthesis of 3-(cyclohexylamino)-2-arylimidazo[1,2-a]pyridine-8-carboxylic acids via a three-component condensation reaction indicates that cyclohexyl groups can be incorporated into complex molecules through multi-component reactions . These methods could potentially be adapted for the synthesis of 1-cyclohexylazetidine-2-carboxylic acid.

Molecular Structure Analysis

The molecular structure of 1-cyclohexylazetidine-2-carboxylic acid is not directly discussed in the provided papers. However, the structural studies of related compounds, such as the stereoselective synthesis of (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into beta-peptides, provide insights into the conformational rigidity that cyclic structures can impart to molecules . This suggests that 1-cyclohexylazetidine-2-carboxylic acid may also exhibit conformational rigidity due to its cyclohexyl group.

Chemical Reactions Analysis

The papers discuss various chemical reactions involving cyclohexyl derivatives. For example, the enzymatic desymmetrization of dimethyl cyclohex-4-ene-cis-1,2-dicarboxylate to produce enantiomerically pure compounds indicates that cyclohexyl-containing compounds can be selectively modified using biocatalysts . The asymmetric Strecker synthesis of 1,2-diaminocyclohexanecarboxylic acids also demonstrates the potential for stereoselective synthesis of cyclohexyl-containing amino acids . These reactions could be relevant to the chemical reactivity of 1-cyclohexylazetidine-2-carboxylic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-cyclohexylazetidine-2-carboxylic acid are not directly reported in the provided papers. However, the synthesis and characterization of related compounds, such as the polycyclic cyclohexadienones , and the enantiomerically pure trans-2-aminocyclohexanecarboxylic acid , suggest that techniques such as IR, NMR, and mass spectroscopy could be used to determine the properties of 1-cyclohexylazetidine-2-carboxylic acid. The stability and reactivity of the compound could also be inferred from these related studies.

Applications De Recherche Scientifique

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids play a significant role in the biotechnological production of renewable chemicals, serving as precursors for industrial chemicals. Their inhibitory effects on microbes such as Escherichia coli and Saccharomyces cerevisiae at concentrations below desired yields are noteworthy. Understanding the mechanisms behind this inhibition, including damage to cell membranes and internal pH decrease, is crucial for developing strategies to enhance microbial tolerance and industrial performance (Jarboe et al., 2013).

Carboxylic Acid Bioisosteres in Medicinal Chemistry

The versatility of carboxylic acid functional groups in the pharmacophore of numerous drugs is a testament to their significance in drug design. However, associated toxicity and metabolic stability issues have led to the exploration of novel carboxylic acid bioisosteres. These alternatives aim to circumvent the drawbacks of carboxylate moieties, showcasing the creativity required to overcome challenges in drug development (Horgan & O’ Sullivan, 2021).

Advances in Solvent Technology for Carboxylic Acids

The extraction of carboxylic acids from aqueous streams is pivotal for the production of bio-based plastics. Recent developments in solvent technology, including the use of ionic liquids and amine-based solvents, have significantly impacted the efficiency of carboxylic acid recovery. These advancements are crucial for the economic feasibility of processes involving low acid concentrations, offering directions toward sustainable solvent regeneration strategies (Sprakel & Schuur, 2019).

Plant-Derived Carboxylic Acids and Their Biological Activities

Natural carboxylic acids derived from plants exhibit a wide range of biological activities, including antioxidant, antimicrobial, and cytotoxic effects. The structure-related activity of these compounds, such as benzoic, cinnamic, and rosmarinic acids, reveals their potential in therapeutic applications. Understanding the structural determinants of their bioactivity is essential for harnessing their benefits in medical and pharmaceutical fields (Godlewska-Żyłkiewicz et al., 2020).

Supercritical Fluids in Carboxylic Acid Extraction

The use of supercritical fluids, particularly CO2, presents an efficient and environmentally friendly method for the extraction of carboxylic acids from aqueous solutions. Its non-toxic and recoverable characteristics make supercritical CO2 an attractive solvent for reactive extraction processes, demonstrating a competitive edge over traditional methods in achieving higher yields and simplicity (Djas & Henczka, 2018).

Orientations Futures

While specific future directions for 1-Cyclohexylazetidine-2-carboxylic acid are not available, there is a general interest in the development of carbohydrate-containing drugs . As 1-Cyclohexylazetidine-2-carboxylic acid is a derivative of a carbohydrate (cyclohexane is a derivative of glucose), it could potentially be of interest in future drug development efforts.

Mécanisme D'action

Target of Action

It is known that azetidines, the class of compounds to which 1-cyclohexylazetidine-2-carboxylic acid belongs, are used in organic synthesis and medicinal chemistry .

Mode of Action

The reactivity of azetidines is driven by a considerable ring strain, which can be triggered under appropriate reaction conditions .

Biochemical Pathways

Azetidines are known to be involved in various synthesis and functionalization reactions .

Result of Action

Azetidines are known to exhibit unique reactivity due to their ring strain .

Action Environment

The reactivity of azetidines can be triggered under appropriate reaction conditions .

Propriétés

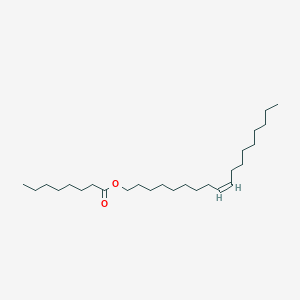

IUPAC Name |

1-cyclohexylazetidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c12-10(13)9-6-7-11(9)8-4-2-1-3-5-8/h8-9H,1-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFUBLGGCORUBBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60300295 | |

| Record name | 1-cyclohexylazetidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60300295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclohexylazetidine-2-carboxylic acid | |

CAS RN |

18085-39-7 | |

| Record name | 1-Cyclohexyl-2-azetidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18085-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 135863 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018085397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18085-39-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135863 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-cyclohexylazetidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60300295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.